molecular formula C15H18N4O2 B2869217 N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)picolinamide CAS No. 2034528-81-7

N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)picolinamide

Cat. No. B2869217
M. Wt: 286.335
InChI Key: WDBZFSWPSCGIKB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a pyrazole ring and a picolinamide moiety . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . Picolinamide refers to a class of organic compounds that are derived from picolinic acid, which is a derivative of pyridine .

Scientific Research Applications

Coordination Chemistry and Magnetic Studies

The synthesis of complex molecular architectures using heterocycle-based polytopic ligands, including derivatives of picolinamide, has been a significant area of research. For example, Mandal et al. (2011) reported the self-assembly of tetranuclear Cu(II) and Ni(II) square grid structures using picolinamide derivatives. These structures were characterized by X-ray structural analyses and variable temperature magnetic susceptibility measurements, demonstrating the potential of these compounds in designing new magnetic materials (Mandal et al., 2011).

Catalysis and Transformation Reactions

Picolinamide derivatives have been shown to act as effective catalysts in various chemical reactions. For instance, Bucci et al. (2017) discovered that a complex containing picolinamidate was highly active in water oxidation and NAD+/NADH transformations, key reactions in light-dependent natural photosynthesis. This indicates the utility of picolinamide derivatives in catalyzing essential biochemical transformations (Bucci et al., 2017).

Synthesis of Novel Compounds

The synthesis of novel compounds using picolinamide as a precursor or component has been an area of active research. Pradhan et al. (2017) developed a copper-mediated picolinamide-directed regioselective cross-coupling of naphthylamines with azoles via C-H functionalization and C-N bond formation, showcasing the versatility of picolinamide in facilitating complex organic syntheses (Pradhan et al., 2017).

Luminescence and Materials Science

Compounds derived from picolinamide have been explored for their luminescence properties, with potential applications in materials science. For example, Hu et al. (2010) studied the luminescence properties of Eu(III) and Tb(III) complexes with novel pyrazole derivatives and 1,10-phenanthroline, highlighting the role of picolinamide derivatives in developing new luminescent materials (Hu et al., 2010).

properties

IUPAC Name

N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c20-15(14-6-1-3-7-16-14)18-12-9-17-19(10-12)11-13-5-2-4-8-21-13/h1,3,6-7,9-10,13H,2,4-5,8,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBZFSWPSCGIKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)picolinamide

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